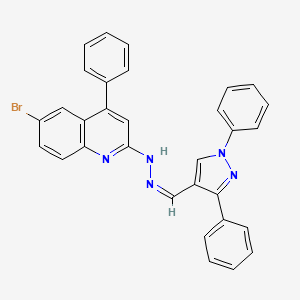
N-(6-BR-4-PH-Quinolin-2-YL)-N'-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-BR-4-PH-Quinolin-2-YL)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine” is a complex organic compound that features a quinoline and pyrazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-BR-4-PH-Quinolin-2-YL)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine and a 1,3-diketone through a cyclization reaction.
Coupling Reaction: The quinoline and pyrazole moieties can be coupled using a hydrazone formation reaction, where the hydrazine derivative reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole rings.
Reduction: Reduction reactions could target the hydrazone linkage or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Medicine
The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, dyes, or as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. Molecular targets could include DNA, proteins, or other cellular components, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Phenylquinolin-2-yl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine
- N-(6-Bromoquinolin-2-yl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine
Uniqueness
The unique combination of the quinoline and pyrazole moieties, along with specific substituents, may confer distinct biological activities or chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C31H22BrN5 |
|---|---|
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
6-bromo-N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine |
InChI |
InChI=1S/C31H22BrN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20- |
Clave InChI |
GSBMXVSNEUBQLZ-UCMJSZAQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)N/N=C\C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















